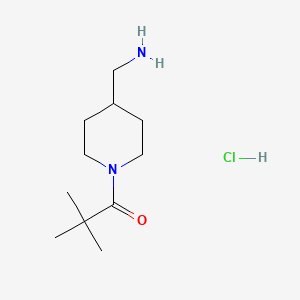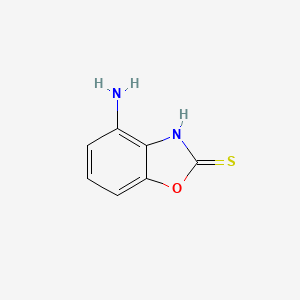
6β-Hydroxyetiocholanolone (available to WADA laboratories only)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6β-Hydroxyetiocholanolone is a metabolite of testosterone, specifically a hydroxylated form of etiocholanolone. It is primarily used in anti-doping laboratories accredited by the World Anti-Doping Agency (WADA) to detect testosterone misuse. This compound is significant due to its resistance to enzymatic hydrolysis, making it a reliable marker for identifying anabolic steroid abuse .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6β-Hydroxyetiocholanolone involves multiple steps. One common method starts with dehydroepiandrosterone (DHEA), which undergoes a series of reactions including acetylation, ketal formation, and stereoselective hydroxylation to introduce the 6β-hydroxy group . The final product is often protected with silyl groups to prevent unwanted reactions during the synthesis process .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis at a larger scale typically involves optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and using high-purity reagents. The synthesized compound is then characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to ensure its structure and purity .
Chemical Reactions Analysis
Types of Reactions: 6β-Hydroxyetiocholanolone undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a ketone.
Reduction: The compound can be reduced to form different hydroxylated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions include various hydroxylated and ketone derivatives of etiocholanolone, which can be further used in biochemical studies and doping control .
Scientific Research Applications
6β-Hydroxyetiocholanolone has several applications in scientific research:
Chemistry: It is used as a reference material in analytical chemistry, particularly in the development of methods for detecting steroid misuse.
Biology: The compound helps in studying the metabolic pathways of steroids and their effects on biological systems.
Medicine: It is used in research related to hormone replacement therapy and the effects of anabolic steroids.
Mechanism of Action
The primary mechanism of action of 6β-Hydroxyetiocholanolone involves its role as a metabolite of testosterone. It is formed through the hydroxylation of etiocholanolone, a process mediated by specific enzymes in the liver. This hydroxylation increases the compound’s polarity, facilitating its excretion in urine. The presence of 6β-Hydroxyetiocholanolone in urine is a marker of testosterone metabolism and can indicate the misuse of anabolic steroids .
Comparison with Similar Compounds
6β-Hydroxyandrosterone: Another hydroxylated metabolite of testosterone, used similarly in doping control.
Etiocholanolone: The parent compound, which lacks the hydroxyl group at the 6β position.
Androsterone: A related metabolite with a different hydroxylation pattern.
Uniqueness: 6β-Hydroxyetiocholanolone is unique due to its resistance to enzymatic hydrolysis, making it a more reliable marker for detecting testosterone misuse compared to other metabolites. This resistance allows for more accurate and long-term detection in anti-doping tests .
Properties
CAS No. |
14357-02-9 |
|---|---|
Molecular Formula |
C19H30O3 |
Molecular Weight |
306.446 |
IUPAC Name |
(3R,5R,6R,8R,9S,10R,13S,14S)-3,6-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H30O3/c1-18-7-5-11(20)9-15(18)16(21)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h11-16,20-21H,3-10H2,1-2H3/t11-,12+,13+,14+,15+,16-,18-,19+/m1/s1 |
InChI Key |
ACXNWFRSEGWJGF-HCDQPFODSA-N |
SMILES |
CC12CCC(CC1C(CC3C2CCC4(C3CCC4=O)C)O)O |
Synonyms |
6β-Hydroxyetiocholanolone (available to WADA laboratories only) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


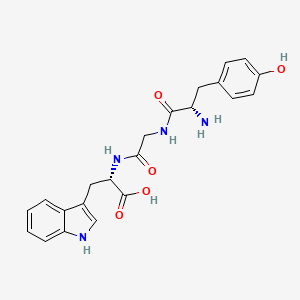
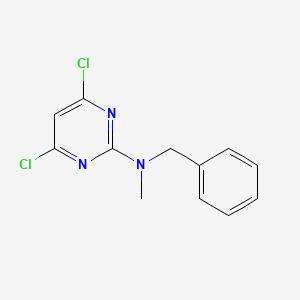
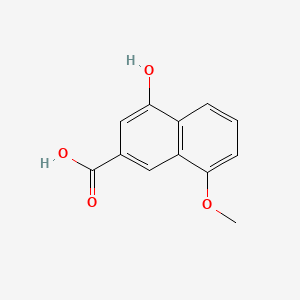
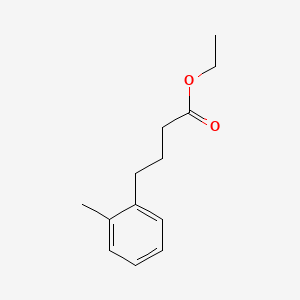
![tert-Butyl 2-amino-4-hydroxy-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate](/img/structure/B595527.png)
![3-(Methylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B595528.png)
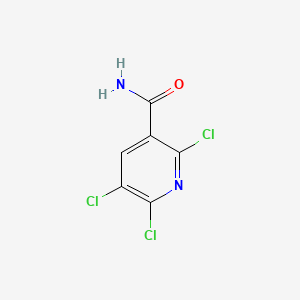
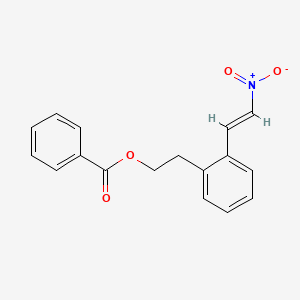
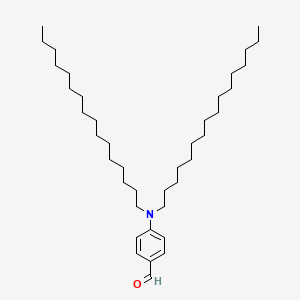
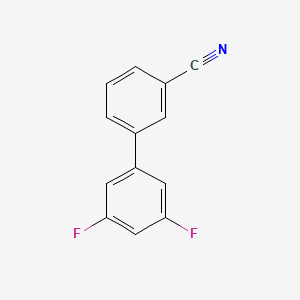
![2-methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B595538.png)
![2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid](/img/structure/B595540.png)
